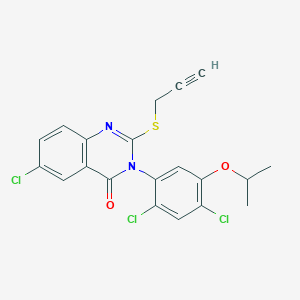

6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(2-propynylsulfanyl)-4(3H)-quinazolinone

Description

6-Chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(2-propynylsulfanyl)-4(3H)-quinazolinone is a quinazolinone derivative characterized by a halogen-rich structure. The quinazolinone core is substituted at position 6 with chlorine, position 3 with a 2,4-dichloro-5-isopropoxyphenyl group, and position 2 with a propynylsulfanyl moiety. This compound has been studied in the context of mitochondrial division inhibitors (e.g., as an analog of mdivi-1) but was identified as an inactive control in enzymatic assays targeting Dnm1, the yeast ortholog of human Drp1 . Its inactivity is attributed to structural features distinct from active analogs, such as the position of the chlorine substituent and the sulfanyl group’s alkyl chain length.

Properties

IUPAC Name |

6-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-prop-2-ynylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2O2S/c1-4-7-28-20-24-16-6-5-12(21)8-13(16)19(26)25(20)17-10-18(27-11(2)3)15(23)9-14(17)22/h1,5-6,8-11H,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXGPQCFQMTBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)Cl)N=C2SCC#C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(2-propynylsulfanyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. A common synthetic route may include the following steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of Chlorine Atoms: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Isopropoxy Group: This step may involve the alkylation of the phenolic hydroxyl group with isopropyl bromide or isopropyl iodide in the presence of a base like potassium carbonate.

Incorporation of the Propynylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction using propargyl bromide and a suitable thiol derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the quinazolinone core or the propynyl group, potentially yielding dihydroquinazolinones or alkanes.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinazolinones or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: Used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(2-propynylsulfanyl)-4(3H)-quinazolinone is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structural features enable it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways, ultimately affecting cellular processes.

Comparison with Similar Compounds

Positional Isomerism of Halogens

- 7-Chloro vs. 6-Chloro Substitution: The compound 7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone (8L-309S) exhibits inhibitory activity against Dnm1, while the 6-chloro isomer (the target compound) is inactive. This highlights the critical role of halogen positioning in modulating bioactivity .

- 6-Bromo Substitution: In antiviral studies, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone demonstrated potent activity against vaccinia virus (MIC = 1.92 µg/mL), suggesting bromine at position 6 may enhance antiviral efficacy compared to chlorine .

Sulfanyl Group Variations

- Methylsulfanyl vs. Propynylsulfanyl: The methylsulfanyl analog (7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone, CAS 339099-29-5) shares structural similarity with the target compound but differs in the sulfanyl substituent. While both are inactive in Dnm1 inhibition, the propynylsulfanyl group’s larger size and higher hydrophobicity may influence pharmacokinetic properties .

Aryl Substituents

- Dichloro-Isopropoxyphenyl vs. Fluorophenyl :

Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) exhibit isostructural crystallinity but lack the dichloro-isopropoxyphenyl group, which may reduce steric hindrance and alter binding affinities .

Antifungal Activity

- 7-Chloro Derivatives :

The antifungal agent UR-9825 (7-chloro-3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one) demonstrated superior in vitro activity against Candida and Aspergillus spp. compared to fluconazole, underscoring the importance of a 7-chloro substituent for antifungal potency .

Antiviral Activity

Enzymatic Inhibition

- Dnm1/Drp1 Inhibitors :

Active analogs (e.g., 7L-365S and 8L-309S ) inhibit Dnm1 GTPase activity, while the target compound’s 6-chloro configuration renders it inactive, emphasizing the necessity of precise halogen positioning for target engagement .

Physicochemical and Pharmacokinetic Properties

Hydrophobicity and Half-Life

Crystallinity and Solubility

- Isostructural compounds 4 and 5 crystallize in triclinic systems with P¯I symmetry, whereas the target compound’s bulkier dichloro-isopropoxyphenyl group may hinder crystallization, affecting solubility .

Data Tables

Table 1: Structural and Activity Comparison of Key Quinazolinone Derivatives

Table 2: Physicochemical Properties

| Compound | LogP | Half-Life (h) | Crystallinity | |

|---|---|---|---|---|

| Target Compound | ~3.8* | N/A | Poorly characterized | |

| UR-9825 | 2.9 | 6–9 (rat/rabbit) | Amorphous | |

| 4-(4-Fluorophenyl)thiazole derivative | ~2.5 | N/A | Triclinic, P¯I |

*Estimated using analogous structures.

Biological Activity

6-Chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(2-propynylsulfanyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a quinazolinone core with several functional groups that contribute to its biological activity:

- Chlorine Atoms : Enhance lipophilicity and may influence receptor binding.

- Isopropoxy Group : Increases the compound's stability and solubility.

- Propynylsulfanyl Moiety : Potentially enhances interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structural features allow it to bind effectively, modulating enzymatic activity and altering signaling pathways. This can lead to various cellular responses, including apoptosis in cancer cells.

Biological Activity Overview

Research indicates that quinazolinones exhibit a range of biological activities, including:

- Anticancer Properties : Demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Effects : Exhibits antibacterial and antifungal properties.

- Anti-inflammatory Activity : Potential to reduce inflammation in various models.

Data Table: Biological Activities of Quinazolinones

Case Studies

- Cytotoxic Effects : In a study evaluating the cytotoxicity of quinazolinone derivatives, compound A3 (similar structure) showed significant inhibition of cell growth in PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cell lines with IC50 values ranging from 10 μM to 12 μM .

- Antimicrobial Activity : Another study reported that quinazoline derivatives demonstrated moderate antimicrobial effects against both Gram-positive and Gram-negative bacteria. Compound 13 was particularly effective against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .

- Anti-inflammatory Response : Quinazolinone derivatives have also been studied for their anti-inflammatory properties. In vitro assays indicated that these compounds could significantly reduce levels of pro-inflammatory cytokines in activated macrophages .

Q & A

Q. What emerging techniques could enhance understanding of this compound’s mechanism of action?

- Methodological Answer :

- Cryo-EM : Visualize compound-induced conformational changes in large protein complexes (e.g., Drp1 oligomers).

- Metabolomics : Identify downstream metabolic perturbations using LC-MS-based profiling.

- Single-Cell Imaging : Track mitochondrial dynamics in live cells using fluorescent probes (e.g., MitoTracker Red) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.